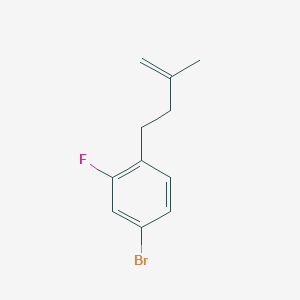

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is an organic compound that belongs to the class of halogenated alkenes. This compound is characterized by the presence of a bromine and fluorine atom attached to a phenyl ring, which is further connected to a butene chain. The molecular formula of this compound is C11H12BrF, and it is commonly used in various chemical reactions and research applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene typically involves the halogenation of a precursor compound followed by a series of substitution reactions. One common method involves the bromination of 2-fluorophenyl-2-methyl-1-butene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of the bromine atom at the desired position on the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistent quality of the compound produced on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the double bond in the butene chain can lead to the formation of saturated hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Products include alcohols, aldehydes, or ketones.

Reduction Reactions: Products include saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-2-fluorobiphenyl: Similar structure but lacks the butene chain.

4-Bromo-2-fluorophenol: Contains a hydroxyl group instead of the butene chain.

4-Bromo-2-fluorophenyl methyl sulfone: Contains a sulfone group instead of the butene chain.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a butene chain. This unique structure imparts specific chemical reactivity and properties that are not found in similar compounds, making it valuable for various research and industrial applications.

Biologische Aktivität

4-(4-Bromo-2-fluorophenyl)-2-methyl-1-butene is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a bromine atom, a fluorine atom, and an alkene functional group. This unique arrangement can significantly influence its interactions with biological molecules.

-

Enzymatic Interactions :

- This compound can act as both a substrate and an inhibitor in enzymatic reactions, particularly involving cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various xenobiotics, and halogenated compounds often exhibit significant interactions with them.

-

Cellular Effects :

- Exposure to this compound can alter cell signaling pathways and gene expression. Notably, it has been shown to affect the expression of detoxification genes like glutathione S-transferases, which play a role in cellular defense mechanisms.

-

Molecular Mechanisms :

- The compound exerts its biological effects through covalent modifications of biomolecules, including proteins and nucleic acids. Such modifications can lead to either enzyme inhibition or activation depending on the target.

Case Studies and Experimental Data

-

Toxicity Studies :

- In animal models, varying dosages of this compound have demonstrated threshold effects where low doses resulted in minimal cellular impact while higher doses induced significant toxicity, particularly liver damage as indicated by elevated liver enzyme levels.

-

Metabolic Pathways :

- The compound is primarily metabolized by cytochrome P450 enzymes, forming reactive intermediates that are subsequently processed through conjugation with glutathione. This metabolic pathway is essential for reducing the compound's toxicity and facilitating its excretion from the body.

-

Transport Mechanisms :

- The distribution of this compound within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas. This property affects its bioavailability and overall biological activity.

Data Table: Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Enzymatic Interaction | Inhibits cytochrome P450 enzymes |

| Gene Expression | Alters detoxification gene expression |

| Toxicity Threshold | Significant effects observed at high doses |

| Metabolic Pathway | Metabolized by cytochrome P450; forms reactive intermediates |

| Transport Mechanism | Accumulates in lipid-rich tissues |

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-1-(3-methylbut-3-enyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrF/c1-8(2)3-4-9-5-6-10(12)7-11(9)13/h5-7H,1,3-4H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSRCFLSEVFFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=C(C=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrF |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.